rac Propranolol-d7
Overview
Description
rac Propranolol-d7: is a deuterated form of racemic Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Propranolol in various biological matrices . It is an anti-hypertensive, anti-anginal, and anti-arrhythmic agent .
Mechanism of Action
Biochemical Pathways
Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .
Pharmacokinetics
Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .
Result of Action
The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .
Biochemical Analysis
Biochemical Properties
“rac Propranolol-d7” interacts with β-Adrenergic receptors, acting as a β-Adrenergic blocker . It is known for its antihypertensive, antianginal, and antiarrhythmic properties . The compound’s interaction with these receptors influences various biochemical reactions within the body.
Cellular Effects
“this compound” has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .
Molecular Mechanism
The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that repression of β2-AR but not β1-AR signaling selectively suppressed cell viability and inhibited xenograft growth in vivo . Moreover, western blot analysis indicated that the phosphorylation levels of AKT/MEK/ERK were significantly decreased following the inhibition of β2-AR .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” shows stability and degradation over time
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models
Metabolic Pathways
“this compound” is involved in several metabolic pathways. It is initially metabolized by three primary routes: aromatic hydroxylation, side chain oxidation, and glucuronidation . It interacts with various enzymes and cofactors during these metabolic processes .
Transport and Distribution
It is known that it interacts with β-Adrenergic receptors, which could influence its localization or accumulation .
Subcellular Localization
It is known that it interacts with β-Adrenergic receptors, which could influence its localization to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Propranolol-d7 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether, followed by the reaction with isopropylamine-d7 to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a research standard .
Chemical Reactions Analysis
Types of Reactions: rac Propranolol-d7 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide are commonly employed.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
rac Propranolol-d7 is widely used in scientific research due to its stable isotope labeling, which allows for accurate quantification and analysis. Some key applications include:
Comparison with Similar Compounds
Propranolol: The non-deuterated form, widely used as a beta-blocker in clinical settings.
Atenolol: A selective beta1-adrenergic receptor antagonist used primarily for hypertension.
Metoprolol: Another selective beta1-adrenergic receptor antagonist with similar clinical applications.
Uniqueness: rac Propranolol-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Propranolol and its metabolites is crucial .
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-QLWPOVNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662177 | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98897-23-5 | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.